molecular formula C20H14N2O3S B5290222 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B5290222
M. Wt: 362.4 g/mol
InChI Key: SWZDURPAGWOVAS-OVCLIPMQSA-N
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Description

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as BTA-EG6, and it has been shown to exhibit promising biological activities that make it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of BTA-EG6 is not fully understood, but it is believed to exert its biological activities by targeting specific cellular pathways and molecular targets. BTA-EG6 has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and survival, leading to the induction of apoptosis and cell death.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, BTA-EG6 has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using BTA-EG6 in lab experiments include its potent biological activities, low toxicity, and high selectivity towards cancer cells. Additionally, BTA-EG6 is relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BTA-EG6 in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of BTA-EG6. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of BTA-EG6 and identify its molecular targets. Furthermore, the potential applications of BTA-EG6 in other fields, such as material science and nanotechnology, should be explored. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BTA-EG6 should be investigated.

Synthesis Methods

The synthesis of BTA-EG6 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 2-(2-methoxyphenyl)acetonitrile, which is then reacted with thioamide and benzodioxole in the presence of a catalyst to yield the intermediate product. This intermediate is then subjected to further reactions to produce the final product, BTA-EG6.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTA-EG6 has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BTA-EG6 has been shown to exhibit anti-inflammatory and anti-oxidant activities, which make it a potential candidate for the development of drugs for the treatment of inflammatory diseases and oxidative stress-related disorders.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-23-17-5-3-2-4-14(17)8-15(10-21)20-22-16(11-26-20)13-6-7-18-19(9-13)25-12-24-18/h2-9,11H,12H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDURPAGWOVAS-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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